N-(2-(Diethylamino)-3-propoxypropyl)-N'-(4-fluorophenyl)urea
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Overview
Description
N-(2-(Diethylamino)-3-propoxypropyl)-N’-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate derivative. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N’-(4-fluorophenyl)urea
- N-(2-(Diethylamino)-3-methoxypropyl)-N’-(4-fluorophenyl)urea
Uniqueness
N-(2-(Diethylamino)-3-propoxypropyl)-N’-(4-fluorophenyl)urea is unique due to its specific structural features, such as the propoxypropyl chain and the fluorophenyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
86398-93-8 |
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Molecular Formula |
C17H28FN3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)-3-propoxypropyl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C17H28FN3O2/c1-4-11-23-13-16(21(5-2)6-3)12-19-17(22)20-15-9-7-14(18)8-10-15/h7-10,16H,4-6,11-13H2,1-3H3,(H2,19,20,22) |
InChI Key |
WMAMVKOIUPEVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CNC(=O)NC1=CC=C(C=C1)F)N(CC)CC |
Origin of Product |
United States |
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